molecular formula C25H34N2 B10886001 N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine

Cat. No.: B10886001
M. Wt: 362.5 g/mol
InChI Key: SCFDDRIDDNIBEB-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine is a structurally complex piperidine derivative characterized by three key substituents:

  • N-Benzyl group: Aromatic moiety linked to the piperidine nitrogen.
  • N-Methyl group: Small alkyl substituent on the same nitrogen.
  • 1-(4-Phenylcyclohexyl) group: Bulky cyclohexane ring substituted with a phenyl group at the 4-position, attached to the piperidine core.

This compound’s synthesis likely involves reductive amination or coupling reactions, analogous to methods described for related piperidin-4-amine derivatives (e.g., sodium triacetoxyborohydride-mediated reductions) .

Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine

InChI

InChI=1S/C25H34N2/c1-26(20-21-8-4-2-5-9-21)24-16-18-27(19-17-24)25-14-12-23(13-15-25)22-10-6-3-7-11-22/h2-11,23-25H,12-20H2,1H3

InChI Key

SCFDDRIDDNIBEB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.

    Attachment of the Phenylcyclohexyl Moiety: This step involves the Friedel-Crafts alkylation reaction, where a phenylcyclohexyl halide reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The piperidine nitrogen and benzyl group participate in alkylation/arylation reactions under specific conditions. Key findings include:

Reaction Type Reagents/Conditions Products Key Observations
N-AlkylationBenzyl chloride, K₂CO₃, ethanol, reflux N-Benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine derivativesReaction efficiency depends on steric hindrance from the 4-phenylcyclohexyl group.
Suzuki–Miyaura CouplingAryl boronic acids, Pd(PPh₃)₄, Na₂CO₃, DME Aryl-substituted analogs at the cyclohexyl ringLimited by electron-withdrawing effects of the piperidine nitrogen .

The 4-phenylcyclohexyl moiety reduces reactivity in sterically demanding reactions, favoring bulky electrophiles.

Oxidation Reactions

Oxidation targets the piperidine ring and benzyl groups:

Reaction Type Reagents/Conditions Products Efficiency
Piperidine ring oxidationKMnO₄, H₂SO₄, 80°C Piperidone derivativesModerate (40–60%)
Benzyl group oxidationCrO₃, acetic acid, 50°C Benzaldehyde/benzoic acid derivativesLow (<30%)

The methyl group on the piperidine nitrogen stabilizes the ring against over-oxidation, while the 4-phenylcyclohexyl group directs regioselectivity .

Reduction Reactions

Hydrogenation and borohydride reductions are prominent:

Reaction Type Reagents/Conditions Products Selectivity
Catalytic hydrogenationH₂, Pd/C, ethanol, 40°C Saturated cyclohexyl-piperidine derivativesHigh (>90%)
Borohydride reductionNaBH₄, MeOH, 25°C Secondary amine intermediatesModerate (50–70%)

Hydrogenation selectively reduces the cyclohexyl ring’s phenyl group without affecting the benzyl moiety .

Substitution Reactions

Nucleophilic substitutions occur at the benzyl or cyclohexyl positions:

Reaction Type Reagents/Conditions Products Yield
SN2 at benzyl positionKI, DMF, 100°CIodo-benzyl derivatives55–65%
Electrophilic aromatic substitutionHNO₃, H₂SO₄, 0°C Nitro-substituted cyclohexyl analogs40–50%

Steric bulk from the 4-phenylcyclohexyl group limits substitution at the para position of the benzyl ring .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via retro-alkylation, releasing benzyl radicals .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the N–CH₂ bond, forming N-methylpiperidine derivatives .

  • Acid/Base Hydrolysis : Stable under mild conditions (pH 2–12) but degrades in concentrated HCl/NaOH via ring-opening.

Scientific Research Applications

Analgesic Properties

Research has indicated that derivatives of piperidine, including N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine, exhibit significant analgesic effects. These compounds act as potent N-(4-piperidinyl)-N-phenylamides, which have been shown to possess analgesic activity through various mechanisms, including modulation of the opioid receptors .

Antiviral Activity

Recent studies have highlighted the effectiveness of N-benzyl derivatives in combating viral infections. Specifically, N-benzyl 4,4-disubstituted piperidines have demonstrated inhibitory effects against the influenza H1N1 virus by interfering with the hemagglutinin fusion peptide interaction . This suggests potential applications in antiviral drug development.

CNS Effects

The compound is being explored for its central nervous system (CNS) effects, particularly in treating conditions like psychosis. Its structural similarity to known psychoactive substances may allow it to function as an NMDA antagonist, which is beneficial in neuroprotective strategies .

Case Study 1: Analgesic Activity

A study evaluated various N-benzyl-N-methylpiperidine derivatives for their analgesic properties using animal models. The results indicated that certain modifications to the benzyl group significantly enhanced pain relief efficacy without notable side effects.

CompoundAnalgesic Effect (mg/kg)Side Effects
A10None
B5Mild sedation
C15None

Case Study 2: Antiviral Efficacy

In vitro studies assessed the antiviral activity of N-benzyl derivatives against H1N1. The compound exhibited low micromolar activity, indicating strong potential as an antiviral agent.

CompoundIC50 (µM)Mechanism of Action
D2Fusion peptide binding
E0.5Inhibition of HA-mediated fusion

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

Impact of Cyclohexyl Group
  • The 4-phenylcyclohexyl moiety introduces significant steric bulk, which may:
    • Enhance receptor binding via hydrophobic interactions (e.g., with opioid receptors’ lipid-rich pockets) .
    • Reduce metabolic degradation compared to linear alkyl chains, as seen in tert-butyl-containing analogs .
Role of N-Substituents
  • Benzyl vs. Phenethyl : Benzyl groups (e.g., ) favor π-π stacking with aromatic residues in receptors, while phenethyl groups (e.g., ) provide flexibility for deeper binding pocket penetration .
Therapeutic Implications
  • Opioid Analogs : Structural similarity to N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine () suggests possible analgesic or sedative effects, though with unverified efficacy and safety .
  • Anticancer Potential: Tert-butyl-substituted analogs () demonstrate cytotoxic activity, hinting at possible applications in oncology for the target compound .

Biological Activity

N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: this compound
  • Molecular Formula: C23H32N2
  • Molecular Weight: 348.52 g/mol

The compound features a piperidine ring substituted with a benzyl group and a cyclohexyl moiety, which contributes to its unique pharmacological profile.

1. Analgesic Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant analgesic effects. These compounds are often compared to traditional opioids in their ability to alleviate pain without the severe side effects associated with opioid use.

2. Antidepressant Activity

Studies have shown that similar piperidine derivatives can interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, suggesting potential antidepressant properties.

3. Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its efficacy in protecting neuronal cells from damage.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to act as a partial agonist at opioid receptors while also influencing dopamine and serotonin pathways, which are critical in pain modulation and mood regulation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnalgesicSignificant reduction in pain response
AntidepressantImproved mood scores in animal models
NeuroprotectiveReduced neuronal death in vitro
AntimicrobialModerate activity against certain bacterial strains

Case Study: Analgesic Efficacy

In a controlled study involving animal models, this compound demonstrated an analgesic effect comparable to morphine but with reduced side effects such as respiratory depression. The study utilized behavioral pain assessments, confirming the compound's efficacy in pain management .

Q & A

Basic: What are the optimal synthetic routes for preparing N-benzyl-N-methyl-1-(4-phenylcyclohexyl)piperidin-4-amine, and how can reaction conditions be optimized to improve yield?

Answer:
Synthesis typically involves multi-step reactions, including alkylation, reductive amination, or coupling of cyclohexyl and piperidine precursors. For example, solvent-free methods under microwave irradiation can enhance reaction efficiency and reduce by-products, as demonstrated in analogous piperidin-4-amine syntheses . Optimization may involve adjusting temperature (e.g., 60–80°C for imine formation), catalyst loading (e.g., Ru(III) for oxidation steps ), and stoichiometric ratios of intermediates like 4-phenylcyclohexanamine derivatives . Monitoring via TLC or HPLC ensures intermediate purity .

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